H-Thr(Bzl)-OBzl.oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

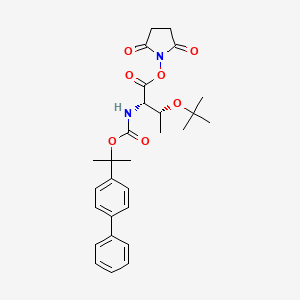

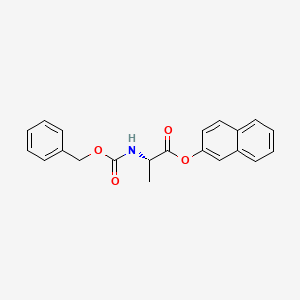

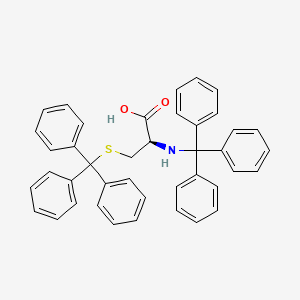

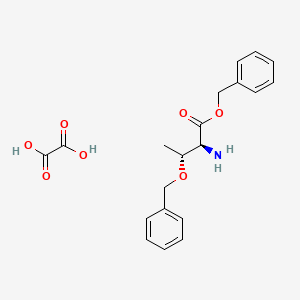

H-Thr(Bzl)-OBzl.oxalate, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO7 and its molecular weight is 389.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxalate in Material Science

Oxalate precipitation is a technique for actinide oxide preparation, focusing on the low temperature decomposition of Th(IV) oxalates to nanograined oxide powders. This method is utilized for generating materials that emulate the nuclear fuel high burn-up structure (HBS), indicating oxalate's role in synthesizing advanced materials for nuclear applications (Tyrpekl et al., 2015).

Oxalate in Environmental and Catalytic Applications

A novel heterogeneous sonophotolytic goethite/oxalate Fenton-like system was developed to achieve synergistic degradation of antibiotic sulfamethazine, showcasing oxalate's potential in environmental remediation and wastewater treatment (Zhou et al., 2013).

Biosensors and Medical Applications

Oxalate biosensors, based on the measurement of oxygen or electrons generated from the splitting of H2O2 during oxidation of oxalate by immobilized oxalate oxidase, are used to determine oxalate in various biological and food samples. These sensors have applications in clinical diagnostics and food safety (Pundir & Sharma, 2010).

Advanced Electrochemical Applications

Barium zirconate proton conductors for electrochemical hydrogen devices, such as fuel cells, are explored for their potential to enhance renewable energy technologies. Oxalate derivatives may play a role in synthesizing or modifying materials with improved electrochemical properties (Hossain et al., 2021).

Oxalate in Biomimetic and Geomycological Studies

Oxalate production by fungi is significant in geomycology, biodeterioration, and bioremediation. It mediates metal and mineral transformations, highlighting oxalate's role in environmental sciences and its potential applications in biotechnological processes (Gadd et al., 2014).

Mechanism of Action

Target of Action

H-Thr(Bzl)-OBzl.oxalate, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a derivative of the amino acid threonine

Mode of Action

The exact mode of action of H-Thr(Bzl)-OBzlAmino acid derivatives like this compound are often used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The specific biochemical pathways affected by H-Thr(Bzl)-OBzlGiven its role as an ergogenic supplement, it may be involved in pathways related to energy metabolism, muscle protein synthesis, and stress response .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as an ergogenic supplement. It may enhance physical performance, mental function under stress, and recovery from exercise-induced muscle damage .

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-CVLQQERVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676788 |

Source

|

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-11-4 |

Source

|

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.